3-(1-Naphthyl)acrylic acid 3-(1-Naphthyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 13026-12-5
VCID: VC20971099
InChI: InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+
SMILES: C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol

3-(1-Naphthyl)acrylic acid

CAS No.: 13026-12-5

Cat. No.: VC20971099

Molecular Formula: C13H10O2

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Naphthyl)acrylic acid - 13026-12-5

Specification

CAS No. 13026-12-5
Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
IUPAC Name (E)-3-naphthalen-1-ylprop-2-enoic acid
Standard InChI InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+
Standard InChI Key WPXMLUUYWNHQOR-HJWRWDBZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)O
SMILES C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O

Introduction

Chemical Identity and Nomenclature

3-(1-Naphthyl)acrylic acid, also known as β-(1-Naphthyl)acrylic acid or 1-Naphthaleneacrylic acid, is an organic compound with the molecular formula C₁₃H₁₀O₂ . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(1-naphthalenyl)-2-propenoic acid, which precisely describes its chemical structure containing a naphthalene ring connected to a propenoic acid (acrylic acid) group . This compound has been assigned the Chemical Abstracts Service (CAS) Registry Number 13026-12-5, providing a unique identifier for database referencing and chemical cataloging purposes .
The compound's standard InChIKey is WPXMLUUYWNHQOR-CMDGGOBGSA-N, which serves as a standardized digital representation of its chemical information . This identifier is particularly useful for electronic database searches and cross-referencing across different chemical information systems. The compound's structural representation can be visualized in both 2D and 3D formats through molecular visualization software, providing insights into its spatial arrangement and potential reactivity patterns.

Physical and Chemical Properties

3-(1-Naphthyl)acrylic acid possesses a molecular weight of 198.2173 g/mol, calculated from its molecular formula C₁₃H₁₀O₂ . The physical state of this compound at standard temperature and pressure is typically a solid, characterized by a crystalline appearance. According to commercial specifications, the compound has a melting point range of 210-212°C, indicating its thermal stability threshold for phase transition from solid to liquid state .

Thermodynamic Properties

The thermodynamic properties of 3-(1-Naphthyl)acrylic acid provide crucial information for understanding its behavior in various chemical processes and reactions. The following table summarizes the key thermodynamic parameters as calculated through the Joback method:

PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)82.49kJ/molJoback Calculated Property
Standard enthalpy of formation (ΔfH° gas)-43.11kJ/molJoback Calculated Property
Enthalpy of fusion (ΔfusH°)25.99kJ/molJoback Calculated Property
Enthalpy of vaporization (ΔvapH°)72.49kJ/molJoback Calculated Property
These thermodynamic values are essential for predicting the compound's behavior in chemical reactions, its stability under various conditions, and its energy requirements for phase transitions.

Critical Properties and Phase Behavior

The critical properties of 3-(1-Naphthyl)acrylic acid determine its behavior at extreme conditions and are important parameters for chemical engineering applications:

PropertyValueUnitSource
Critical pressure (Pc)3468.36kPaJoback Calculated Property
Boiling point (Tboil)697.69KJoback Calculated Property
Critical temperature (Tc)921.50KJoback Calculated Property
Fusion temperature (Tfus)413.58KJoback Calculated Property
Critical volume (Vc)0.583m³/kmolJoback Calculated Property

Transport and Thermophysical Properties

The heat capacity (Cp,gas) of 3-(1-Naphthyl)acrylic acid varies with temperature, reflecting how the molecule absorbs thermal energy across different thermal environments:

Temperature (K)Heat Capacity (J/mol×K)Source
697.69386.37Joback Calculated Property
734.99396.93Joback Calculated Property
772.29406.73Joback Calculated Property
809.60415.83Joback Calculated Property
846.90424.34Joback Calculated Property
884.20432.33Joback Calculated Property
921.50439.89Joback Calculated Property
The viscosity (η) data provides insights into the compound's flow behavior as a function of temperature:
Temperature (K)Viscosity (Pa×s)Source
-------------------------------------------
413.580.0017674Joback Calculated Property
460.930.0008060Joback Calculated Property
508.280.0004254Joback Calculated Property
555.630.0002504Joback Calculated Property
602.990.0001602Joback Calculated Property
650.340.0001094Joback Calculated Property
697.690.0000786Joback Calculated Property

Solubility and Partition Characteristics

The solubility and partition properties of 3-(1-Naphthyl)acrylic acid are important for understanding its behavior in biological systems and for designing formulation strategies:

PropertyValueSource
Water solubility (log₁₀WS)-3.62Crippen Calculated Property
Octanol-water partition coefficient (logP)2.938Crippen Calculated Property
McGowan Volume (McVol)153.950 ml/molMcGowan Calculated Property
The negative log₁₀WS value indicates relatively poor water solubility, while the positive logP value suggests the compound has greater solubility in non-polar solvents than in water, characteristic of its aromatic structure and limited polar functional groups.

Spectroscopic Characteristics

Spectroscopic analysis provides crucial information about the molecular structure and electronic properties of 3-(1-Naphthyl)acrylic acid. The National Institute of Standards and Technology (NIST) has compiled infrared (IR) spectroscopic data for this compound in the gas phase . The IR spectrum reveals characteristic absorption bands corresponding to functional groups present in the molecule, including the carboxylic acid (O-H and C=O stretching) and the aromatic naphthalene ring (C=C stretching and C-H bending vibrations).

Biological Activities and Applications

Research has demonstrated that trans-3-aryl acrylic acids, the class to which 3-(1-Naphthyl)acrylic acid belongs, exhibit notable biological activities, particularly antiviral properties. These compounds represent a promising template for developing novel therapeutic agents against viral infections .

ParameterSpecificationSource
Purity98%VWR
Molecular FormulaC₁₃H₁₀O₂VWR
Formula Weight198.22 g/molVWR
Melting Point210-212°CVWR
MDL NumberMFCD00014317VWR
CAS Number13026-12-5VWR
EINECS235-887-5VWR
These specifications ensure the quality and identity of the compound for research and development applications. The high purity level (98%) makes it suitable for various analytical and synthetic purposes in laboratory settings.

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